Dibenzyl dicarbonate

Descripción

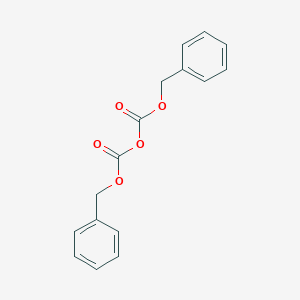

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl phenylmethoxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394645 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31139-36-3 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dibenzyl Dicarbonate in Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs), the protection of reactive functional groups is a foundational strategy. Amines, being nucleophilic, often require temporary masking to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a stalwart and widely utilized protecting group for amines. Dibenzyl dicarbonate, (Cbz)₂O, serves as a key reagent for the introduction of the Cbz group, forming a stable carbamate that effectively moderates the amine's reactivity. This guide provides a detailed examination of the mechanism of action of this compound, outlines experimental protocols for its use, presents relevant quantitative data, and includes visualizations to clarify the involved pathways and workflows.

The Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a pivotal development in synthetic peptide chemistry.[1][2] Its utility stems from its stability across a range of chemical conditions and its facile removal via catalytic hydrogenolysis.[3][4] This allows for the selective deprotection of the amine at a desired stage of a synthetic sequence. While benzyl chloroformate (Cbz-Cl) is a common reagent for this purpose, this compound offers an alternative with the advantage of producing neutral, less corrosive byproducts.

Core Mechanism of Action

The protection of an amine using this compound proceeds through a nucleophilic acyl substitution reaction. The mechanism is analogous to that of other dicarbonates, such as di-tert-butyl dicarbonate (Boc₂O).[5][6]

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks one of the electrophilic carbonyl carbons of this compound.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses. The carbon-oxygen bond of the benzyl carbonate leaving group breaks, with the electrons reforming the carbonyl double bond.

-

Product Formation: This step yields the N-benzyloxycarbonyl (Cbz) protected amine, which is a stable carbamate. The byproducts are benzyl alcohol and carbon dioxide, which is formed from the decomposition of the unstable benzyl carbonic acid.

This mechanism is advantageous because, unlike reactions with benzyl chloroformate which produce hydrochloric acid (HCl), the byproducts are neutral and generally non-reactive with sensitive functional groups that may be present in the substrate.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of amine protection using this compound.

Caption: Reaction mechanism of amine protection with this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the N-Cbz protection of amines. While benzyl chloroformate is frequently cited, this compound can be used analogously, often under milder basic conditions due to the absence of HCl formation.

Protocol 1: General N-Cbz Protection of an Amine in a Biphasic System

This method is a robust procedure for the Cbz protection of a wide range of primary and secondary amines.

Materials:

-

Amine (1.0 equiv)

-

This compound ((Cbz)₂O) (1.1 - 1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Extraction Solvent: Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amine substrate (1.0 equiv) in the chosen organic solvent (e.g., DCM).

-

In a separate flask, prepare an aqueous solution of the base (e.g., NaHCO₃).

-

Combine the organic solution of the amine with the aqueous base solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve the this compound (1.1 equiv) in a minimal amount of the same organic solvent and add it dropwise to the cooled, stirring reaction mixture over 15-30 minutes.

-

Allow the reaction to warm to room temperature and continue to stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc, 2 x 50 mL).

-

Combine all organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure Cbz-protected amine.

Protocol 2: N-Cbz Protection in an Aqueous Medium

For water-soluble amines or for a greener chemistry approach, the reaction can often be performed in water.[3]

Materials:

-

Amine (1.0 mmol)

-

This compound ((Cbz)₂O) (1.05 mmol)

-

Water (distilled or tap)

-

Extraction Solvent: Ethyl acetate (EtOAc)

Procedure:

-

To a flask containing the amine (1.0 mmol), add water (3 mL).

-

Add the this compound (1.05 mmol) to the aqueous mixture.

-

Stir the mixture vigorously at room temperature. Reaction times can be very short for aliphatic amines (often 5-20 minutes).[3] Monitor the reaction by TLC.

-

Upon completion, add more water (10 mL) to the reaction mixture.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the N-Cbz protection of various amines. While many literature examples use Cbz-Cl, the conditions and outcomes are indicative of the efficiency of Cbz group introduction.

| Substrate (Amine) | Reagent (Equiv) | Base (Equiv) / Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | Cbz-Cl (1.05) | Water (no base) | 0.08 | 99 | [3] |

| Aniline | Cbz-Cl (1.05) | Water (no base) | 1.0 | 97 | [3] |

| L-Alanine | Cbz-Cl (1.2) | Na₂CO₃ (2.0) / Water-Dioxane | 2 | 85-90 | [4] |

| Glycine ethyl ester | Cbz-Cl (1.05) | Water (no base) | 0.08 | 98 | [3] |

| (R)-1-Phenylethylamine | Cbz-Cl (1.05) | Water (no base) | 0.03 | 99 | [3] |

| Piperidine | Cbz-Cl (1.05) | Water (no base) | 0.05 | 99 | [3] |

Mandatory Visualizations

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of an N-Cbz protected compound using the biphasic protocol.

Caption: General workflow for the synthesis of N-Cbz protected compounds.

Logical Relationship: Orthogonality of Amine Protecting Groups

The Cbz group is a key component in complex syntheses due to its orthogonality with other common amine protecting groups like Boc and Fmoc.

Caption: Orthogonality of Cbz, Boc, and Fmoc amine protecting groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and effective reagent for the introduction of the Cbz protecting group onto primary and secondary amines. Its mechanism of action involves a straightforward nucleophilic acyl substitution, yielding a stable carbamate with the significant advantage of producing neutral byproducts. The Cbz group's stability and unique deprotection conditions (catalytic hydrogenolysis) grant it crucial orthogonality with other protecting groups, making it an indispensable tool for researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. ijacskros.com [ijacskros.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

Physicochemical properties of dibenzyl pyrocarbonate

An In-depth Technical Guide on the Physicochemical Properties of Dibenzyl Pyrocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl pyrocarbonate (DBP), also known as dibenzyl dicarbonate, is a versatile reagent in organic synthesis.[1][2] Its molecular formula is C₁₆H₁₄O₅, and it has a molecular weight of approximately 286.28 g/mol .[3][4] DBP is primarily recognized for its role as a protecting group for amines, where it forms the carbobenzyloxy (Cbz or Z) group, a crucial component in peptide synthesis.[1][3] It also finds applications in the derivatization of alcohols and phenols, polymer chemistry, and as an intermediate in the production of pharmaceuticals.[1][3] Understanding its physicochemical properties is critical for its effective handling, application in reaction design, and for the development of robust synthetic methodologies.

This guide provides a comprehensive overview of the core physicochemical properties of dibenzyl pyrocarbonate, details common experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Summary of Physicochemical Properties

The key physicochemical data for dibenzyl pyrocarbonate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | benzyl phenylmethoxycarbonyl carbonate | [4] |

| Synonyms | This compound, Z2O, Pyrocarbonic acid dibenzyl ester | [2][3][5] |

| CAS Number | 31139-36-3 | [1][2][5] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3][4][5] |

| Molecular Weight | 286.28 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline solid or powder | [1][2][3] |

| Melting Point | 29–32 °C (lit.) | [1][2][3][5][6] |

| Boiling Point | 388.65 °C (estimated) | [2][3] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1][2][3][5][6] |

| Flash Point | >230 °F (>110 °C) | [2][5] |

| XLogP3 (Computed) | 3.7 | [4] |

| Storage Conditions | −20 °C or 0-8 °C, Moisture sensitive, Heat sensitive | [1][5][6][7] |

Detailed Physicochemical Characteristics

Physical State and Appearance

Dibenzyl pyrocarbonate typically presents as a white or off-white crystalline solid at room temperature.[1][3] Some sources may also describe it as a powder or a solid that can appear as a light yellow liquid, which is consistent with its low melting point.[1][2]

Melting Point

The melting point is a critical indicator of purity for crystalline solids.[8][9] For dibenzyl pyrocarbonate, the literature consistently reports a melting point range of 29-32 °C .[1][2][3][5][6] One source reports a melting point of 23 °C.[7] A broad melting range can indicate the presence of impurities, which typically depress the melting point.[8]

Boiling Point and Thermal Stability

An estimated boiling point of 388.65 °C is reported.[2][3] However, DBP is noted to be heat sensitive.[7] Like its analogue, diethyl pyrocarbonate (DEPC), which decomposes at 155 °C, DBP is expected to undergo thermal decomposition before reaching its atmospheric boiling point.[10] This thermal instability is a key consideration for its storage and handling.

Solubility

Specific quantitative solubility data for dibenzyl pyrocarbonate is not widely available. However, based on the behavior of analogous compounds like DEPC, it is expected to have limited solubility in water and be soluble in organic solvents such as alcohols, esters, and ketones.[10][11] The presence of two benzyl groups contributes to its lipophilic character, while the central pyrocarbonate moiety provides some polarity.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME).[12][13] There is no experimentally determined logP value for dibenzyl pyrocarbonate in the provided search results. However, a computationally derived value, XLogP3, of 3.7 is available.[4] This positive value indicates that dibenzyl pyrocarbonate is significantly more soluble in a lipophilic solvent (like n-octanol) than in water, classifying it as a lipophilic compound.[13]

Chemical Stability and Hydrolysis

Dibenzyl pyrocarbonate is sensitive to moisture.[7] In the presence of water, it undergoes hydrolysis to produce benzyl alcohol and carbon dioxide.[3] This reaction reduces the effective concentration of the reagent and can be mitigated by using anhydrous reaction conditions.[3] The carbobenzyloxy (Cbz) group, once formed from DBP, is notably stable under both acidic and basic conditions, requiring specific reductive methods like palladium-catalyzed hydrogenolysis for its removal.[3]

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts and is a primary indicator of purity.[8][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Capillary tubes (sealed at one end)[14]

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of dry dibenzyl pyrocarbonate onto a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[9][14]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus, ensuring the sealed end is at the bottom.[9]

-

Heating and Observation:

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ – T₂. For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[16][17]

Apparatus:

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature shaker bath or orbital shaker

-

Volumetric flasks and pipettes

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid dibenzyl pyrocarbonate to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a vial. The excess solid ensures that a saturated solution is formed.[17]

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).[17]

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

-

Measure the concentration of dibenzyl pyrocarbonate in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.[16]

LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally measuring the n-octanol/water partition coefficient (LogP).[12][19]

Apparatus:

-

Separatory funnel or vials with screw caps

-

n-Octanol (pre-saturated with water)

-

Buffered water (e.g., PBS at pH 7.4, pre-saturated with n-octanol)

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[20]

-

Partitioning:

-

Prepare a stock solution of dibenzyl pyrocarbonate in n-octanol.

-

Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated aqueous buffer. The volume ratio of octanol to water is typically 1:1, but can be adjusted based on the expected LogP.

-

Seal the vial and shake it vigorously for an extended period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[20]

-

-

Phase Separation: Centrifuge the vial at low speed to ensure a complete and clean separation of the n-octanol (top layer) and aqueous (bottom layer) phases.[19]

-

Sampling and Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Measure the concentration of dibenzyl pyrocarbonate in both the n-octanol phase ([organic]) and the aqueous phase ([aqueous]) using a suitable analytical technique like HPLC.

-

-

Calculation:

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical analysis of a synthetic compound like dibenzyl pyrocarbonate. This systematic approach ensures that fundamental properties are established before proceeding to more complex studies.

Caption: Logical workflow for physicochemical characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 31139-36-3 [chemicalbook.com]

- 3. Buy this compound | 31139-36-3 [smolecule.com]

- 4. Dibenzyl Pyrocarbonate | C16H14O5 | CID 3649378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound 97 31139-36-3 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Dietilpirocarbonato 96% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. acdlabs.com [acdlabs.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. enamine.net [enamine.net]

Synthesis of Dibenzyl Dicarbonate via Transesterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl dicarbonate (DBnC) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines, a critical step in peptide synthesis and the development of pharmaceutical intermediates.[1] The transesterification of dialkyl carbonates, such as dimethyl carbonate (DMC), with benzyl alcohol offers a more sustainable and safer alternative to traditional methods that often employ hazardous reagents like phosgene.[2][3][4] This guide provides an in-depth overview of the synthesis of this compound via transesterification, focusing on catalytic systems, experimental protocols, and quantitative data to support research and development efforts.

The transesterification process for synthesizing this compound is a two-step equilibrium reaction. Initially, dimethyl carbonate reacts with benzyl alcohol to form the intermediate, benzyl methyl carbonate (BnMC). Subsequently, BnMC undergoes a second transesterification with another molecule of benzyl alcohol to yield the desired this compound.[4] The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions employed.

Catalytic Approaches and Quantitative Data

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound, as it influences reaction rates, yields, and the formation of byproducts. Two primary classes of catalysts have demonstrated high efficacy: heterogeneous inorganic catalysts and homogeneous organocatalysts.[4]

A notable study by Fiorani and Selva investigated the use of cesium fluoride supported on α-alumina (CsF/α-Al₂O₃) as a heterogeneous catalyst and methyltrioctylphosphonium methylcarbonate ([P₈,₈,₈,₁][H₃COCO₂]) as a homogeneous ionic liquid catalyst.[3][5] Both catalysts were effective at low loadings (1% mol with respect to DMC) and successfully suppressed the formation of the common byproduct, dibenzyl ether (DBnE), to less than 3%.[2][4]

The following tables summarize the key quantitative data from this comparative study, providing a clear basis for experimental design.

Table 1: Optimal Reaction Conditions for this compound Synthesis [4]

| Parameter | Optimal Value |

| Temperature | 90°C |

| Reaction Time | 5-6 hours |

| Benzyl Alcohol:Dimethyl Carbonate Molar Ratio | 10:1 |

| Catalyst Loading | 1% mol |

Table 2: Product Distribution at Equilibrium (1% mol catalyst loading) [2]

| Catalyst | This compound (DBnC) (%) | Benzyl Methyl Carbonate (BnMC) (%) | Dibenzyl Ether (DBnE) (%) |

| CsF/α-Al₂O₃ | 62-70 | 27-37 | <3 |

| [P₈,₈,₈,₁][H₃COCO₂] | 62-70 | 27-37 | <3 |

Table 3: Isolated Yields of this compound [2]

| Catalyst | Catalyst Loading (% mol) | Isolated Yield of DBnC (%) |

| [P₈,₈,₈,₁][H₃COCO₂] | 1 | 42-47 |

| CsF/α-Al₂O₃ | 1 | 61 |

| CsF/α-Al₂O₃ | 5 | ~61 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the aforementioned catalysts, based on the work of Fiorani and Selva.[2][6]

Materials and General Procedure

-

Reagents : Dimethyl carbonate (DMC), benzyl alcohol (BnOH), cesium fluoride (CsF), α-alumina (α-Al₂O₃), methyltrioctylphosphonium methylcarbonate ([P₈,₈,₈,₁][H₃COCO₂]), n-pentane. All reagents should be of analytical grade. Benzyl alcohol should be distilled under vacuum if benzaldehyde impurities are greater than 1%.[6]

-

Apparatus : A round-bottom flask equipped with a magnetic stirrer, condenser, and heating mantle. A rotary evaporator for solvent removal.

-

General Reaction Setup : In a typical experiment, dimethyl carbonate, a 10-fold molar excess of benzyl alcohol, and the catalyst (1% mol relative to DMC) are combined in a round-bottom flask. The mixture is heated to 90°C with stirring for 5-6 hours.[4]

Protocol 1: Synthesis using Heterogeneous Catalyst (CsF/α-Al₂O₃)

-

Catalyst Preparation : The CsF/α-Al₂O₃ catalyst is prepared by wet impregnation of a CsF water solution on commercial α-Al₂O₃ to a final loading of 1 mmol CsF per gram of α-Al₂O₃.[2]

-

Reaction : Combine dimethyl carbonate, benzyl alcohol, and the CsF/α-Al₂O₃ catalyst in the reaction flask. Heat the mixture to 90°C and stir for 5-6 hours.

-

Work-up and Isolation :

-

After cooling to room temperature, the heterogeneous catalyst is removed by filtration.

-

The excess benzyl alcohol and the benzyl methyl carbonate intermediate are removed by vacuum distillation (80°C at 0.8 mbar).[2]

-

The resulting oily residue of this compound is treated with a small amount of n-pentane (1:0.5 v/v DBnC to n-pentane) and cooled to -18°C to induce crystallization.[2]

-

The solid this compound is then collected. The isolated yield is approximately 61%.[2]

-

Protocol 2: Synthesis using Homogeneous Catalyst ([P₈,₈,₈,₁][H₃COCO₂])

-

Catalyst Synthesis : The methyltrioctylphosphonium methylcarbonate ionic liquid is synthesized according to previously published methods.[6]

-

Reaction : Combine dimethyl carbonate, benzyl alcohol, and the [P₈,₈,₈,₁][H₃COCO₂] catalyst in the reaction flask. Heat the mixture to 90°C and stir for 5-6 hours.

-

Work-up and Isolation :

-

After cooling, the excess benzyl alcohol and benzyl methyl carbonate are removed by vacuum distillation.

-

The this compound product is isolated from the residue. The isolated yield is in the range of 42-47%.[2] It is noted that some reversion of the product to the starting materials can occur during distillation with this catalyst.[2]

-

Analytical Methods

-

Reaction Monitoring and Product Identification : The progress of the reaction and the composition of the product mixture can be monitored and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Structural Confirmation : The structure of the synthesized this compound can be confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Experimental Workflow and Process Logic

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Caption: Reaction pathway for this compound synthesis.

Conclusion

The transesterification of dimethyl carbonate with benzyl alcohol presents a robust and sustainable method for the synthesis of this compound. The use of either heterogeneous CsF/α-Al₂O₃ or homogeneous [P₈,₈,₈,₁][H₃COCO₂] catalysts allows for high selectivity and good yields under relatively mild conditions. For ease of product isolation and higher yields, the heterogeneous CsF/α-Al₂O₃ catalyst appears to be the more advantageous choice. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to implement and optimize this important synthetic transformation.

References

- 1. DE102008050828A1 - Process for the preparation of diaryl carbonates - Google Patents [patents.google.com]

- 2. iris.unive.it [iris.unive.it]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 31139-36-3 [smolecule.com]

- 5. Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Reactivity of Dibenzyl Dicarbonate ((Cbz)₂O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl dicarbonate, commonly referred to as (Cbz)₂O or benzyloxycarbonyl anhydride, is a pivotal reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the protection of primary and secondary amines. Its utility stems from the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group, a robust yet selectively cleavable moiety that masks the nucleophilicity of amines. This technical guide provides a comprehensive overview of the molecular structure, reactivity, and practical applications of (Cbz)₂O. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its use in amine protection, and visual representations of key reaction mechanisms and synthetic workflows.

Molecular Structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 29-32 °C | [3] |

| Density | 1.17 g/mL at 25 °C | [3] |

| CAS Number | 31139-36-3 | [4] |

Spectroscopic Data

The structural features of (Cbz)₂O are well-characterized by various spectroscopic techniques. The data presented in Tables 2, 3, and 4 provide characteristic signatures for the identification and quality assessment of this reagent.

Table 2: ¹H NMR Spectroscopic Data for (Cbz)₂O

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.3-7.4 | m | Aromatic protons (Ar-H) |

| ~5.2 | s | Methylene protons (-CH₂-) |

Note: Specific peak multiplicities and exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 3: ¹³C NMR Spectroscopic Data for (Cbz)₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Carbonyl carbon (C=O) |

| ~135 | Aromatic ipso-carbon |

| ~128-129 | Aromatic carbons (Ar-C) |

| ~70 | Methylene carbon (-CH₂-) |

Note: Predicted chemical shifts for carbonyl carbons in similar environments are typically in the 170-220 ppm range[5][6]. The provided data is based on available database information.

Table 4: IR Spectroscopic Data for (Cbz)₂O

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820, 1760 | Strong | C=O stretching (anhydride) |

| ~3030 | Medium | Aromatic C-H stretching |

| ~1260 | Strong | C-O stretching |

Note: Anhydrides typically show two characteristic C=O stretching bands[7][8][9].

Reactivity and Reaction Mechanisms

The primary utility of this compound lies in its reactivity towards nucleophiles, most notably primary and secondary amines, to form a stable carbamate linkage. This reaction effectively "protects" the amine functionality from participating in undesired subsequent chemical transformations.

Mechanism of Amine Protection

The protection of an amine with (Cbz)₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, with benzyl carbonate as the leaving group. The benzyl carbonate is unstable and decomposes to benzyl alcohol and carbon dioxide. This mechanism is outlined in the diagram below.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its selective removal under conditions that do not affect other common protecting groups like Boc or Fmoc. The most common method for Cbz deprotection is catalytic hydrogenolysis.

In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction involves the cleavage of the benzylic C-O bond, generating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of amines using a Cbz-donating reagent. While these often specify benzyl chloroformate (Cbz-Cl), (Cbz)₂O can be used as a direct substitute, often under milder conditions and without the formation of corrosive HCl as a byproduct.

General Protocol for N-Cbz Protection of an Amino Acid in Solution

This protocol describes a standard procedure for the N-protection of a free amino acid.

Materials:

-

Amino Acid (1.0 equiv)

-

This compound ((Cbz)₂O) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., dioxane or THF) dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Cbz)₂O and benzyl alcohol byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

The N-Cbz-protected amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Cbz Protection

The Cbz group can be incorporated into an SPPS workflow, typically at the N-terminus of the peptide chain. The following diagram illustrates a general workflow for the synthesis of a Cbz-protected peptide on a solid support using Fmoc chemistry.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the Cbz protecting group onto primary and secondary amines. Its reactivity is well-understood, and its application in both solution-phase and solid-phase synthesis is well-established. The stability of the Cbz group to a wide range of reaction conditions, coupled with its selective removal by catalytic hydrogenolysis, makes (Cbz)₂O an indispensable tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides the essential technical information required for the effective and safe utilization of this important chemical reagent.

References

- 1. Dibenzyl Pyrocarbonate | C16H14O5 | CID 3649378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 31139-36-3 [smolecule.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 31139-36-3 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 10. "CCDC 2156277: Experimental Crystal Structure Determination" by Monica A. Gordillo, Colin McMillen et al. [open.clemson.edu]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][4]

The Challenge: Uncontrolled Polymerization in Peptide Synthesis

Prior to the work of Bergmann and Zervas, the primary obstacle in peptide synthesis was the inherent reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself, leading to a random and uncontrolled chain of amino acids. This lack of control severely limited the synthesis of peptides with a specific, predetermined sequence.[1]

The Solution: The Carboxybenzyl (Cbz) Protecting Group

Bergmann and Zervas introduced the carboxybenzyl group as a temporary "mask" for the amino group of an amino acid. By converting the reactive amine into a much less nucleophilic carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1][5] The Cbz group proved to be an ideal choice due to its stability under the conditions required for peptide coupling and, crucially, its susceptibility to removal under mild conditions that would not cleave the newly formed peptide bonds.[1][6]

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[5][6] The base serves to neutralize the hydrochloric acid generated during the reaction.[5]

Key Characteristics of the Cbz Group

The success of the Cbz group is rooted in a combination of key characteristics:

-

Robust Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, allowing for flexibility in subsequent synthetic steps.[6][7]

-

Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.[5]

-

Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[5][6] The hydrogenolysis method is particularly mild and orthogonal to many other protecting groups.[6]

-

Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][6] This orthogonality is a critical concept in modern multi-step organic synthesis, allowing for the selective deprotection of one functional group in the presence of others.[7]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) |

| Cbz-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90 |

| Cbz-Protected Peptide | Na / liq. NH3 | ~85 |

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Logical Workflow of Cbz in Peptide Synthesis

The following diagram illustrates the logical workflow of utilizing the Cbz protecting group in a stepwise peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Dibenzyl dicarbonate CAS number 31139-36-3 properties

An In-depth Technical Guide to Dibenzyl Dicarbonate (CAS: 31139-36-3)

Abstract

This compound (CAS: 31139-36-3), also known as dibenzyl pyrocarbonate or Z₂O, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methods, safety and handling protocols, and detailed applications. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this versatile compound. The document includes detailed experimental procedures and visual workflows to facilitate its practical application in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, soluble in common organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), but insoluble in water.[1] It is sensitive to moisture and can decompose under acidic or basic conditions.[1]

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 31139-36-3 | [2] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][3] |

| Molecular Weight | 286.28 g/mol | [1][4] |

| Appearance | White crystalline solid or off-white/light yellow solid to liquid | [1][3] |

| Melting Point | 29–32 °C (lit.) | [2][5][6] |

| Boiling Point | 388.65 °C (estimated) | [1][6] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1][2][5] |

| Flash Point | >110 °C (>230 °F) | [1][6] |

| Storage Temperature | −20°C | [2] |

| InChI Key | FHRRJZZGSJXPRQ-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | [4] |

Table 2: Spectroscopic and Identification Data

| Identifier | Value | References |

| MDL Number | MFCD00043124 | [5] |

| Beilstein/REAXYS | 4324796 | |

| PubChem CID | 3649378 | [3] |

| EINECS | 629-545-8 | [4] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, FT-IR, Mass spectra are available in databases. | [1][7][8] |

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound.[9] Work should be conducted in a well-ventilated area or outdoors.[9]

Table 3: Hazard and Safety Information

| Category | Information | References |

| GHS Pictogram | Warning | [4][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][9] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [4][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [9] |

| First Aid (Skin) | Wash with plenty of soap and water. Consult a physician. | [9] |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [9] |

| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [9] |

| Storage Class | 11 - Combustible Solids |

Synthesis of this compound

Historically, methods for creating Cbz-protected derivatives involved the use of the highly toxic phosgene.[1] this compound emerged in the 1980s as a safer, phosgene-free alternative.[1] Modern synthesis protocols are designed to be efficient and environmentally friendly.

Transesterification of Dimethyl Carbonate (DMC)

A sustainable and widely used method for synthesizing this compound is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol.[1][10] This process avoids toxic reagents and can be performed with high efficiency using catalysts like Cesium Fluoride on alumina (CsF/α-Al₂O₃) or specific ionic liquids.[1][10] The reaction proceeds through a benzyl methyl carbonate intermediate.[1]

Caption: Synthesis of this compound via Transesterification.

Benzyl Halide Reaction

Another synthetic route involves the reaction of benzyl halides with a carbonate source, such as cesium carbonate (Cs₂CO₃), under mild conditions to yield dibenzyl carbonate.[1][11]

Applications in Organic Synthesis

This compound is a cornerstone reagent for protecting amine functionalities, but it also finds use in protecting alcohols and in polymer chemistry.[1][3]

Amine Protection

The primary application of this compound is the introduction of the benzyloxycarbonyl (Cbz or Z) group to protect primary and secondary amines.[3] This is particularly crucial in multi-step syntheses like solid-phase peptide synthesis (SPPS), where the amine's nucleophilicity must be masked to allow for selective reactions at other sites.[1][12] The resulting carbamate is stable under basic conditions but can be readily cleaved by catalytic hydrogenolysis or strong acids, offering strategic flexibility in complex synthetic pathways.[13][14]

Caption: General Workflow for Amine Protection and Deprotection.

Orthogonal Protection Strategy

The Cbz group's stability profile makes it an excellent component of an orthogonal protection strategy.[14] For instance, in a molecule containing two amino groups, one can be protected with an acid-labile group like tert-butoxycarbonyl (Boc), while the other is protected with the Cbz group.[14][15] This allows for the selective deprotection of one amine by changing the reaction conditions (acid for Boc, hydrogenolysis for Cbz), enabling sequential modifications at specific sites.[14]

Caption: Orthogonal Protection Strategy: Cbz vs. Boc Groups.

Alcohol Protection

While less common than for amines, this compound can also protect hydroxyl groups by forming benzyl carbonates.[1] Primary alcohols generally react more readily than secondary alcohols due to reduced steric hindrance, with typical protection yields ranging from 80-95%.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale.

Protocol for N-Protection of Amino Acids

This procedure describes the formation of an N-Cbz protected amino acid using this compound under Schotten-Baumann-like conditions.[12]

Materials:

-

Amino Acid (1.0 eq)

-

This compound (1.0 eq)

-

1 M Sodium Hydroxide (NaOH) solution

-

Dioxane

-

0.5 M Sulfuric Acid (H₂SO₄) solution

-

Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (e.g., 50 mmol) in a mixture of 1 M NaOH (50 mL) and dioxane (50 mL).[12]

-

Addition of Reagent: In a separate flask, dissolve this compound (50 mmol) in dioxane (50 mL). Add this solution dropwise to the stirring amino acid solution at room temperature.[12]

-

Reaction: Allow the mixture to stir at room temperature for 1 hour.[12]

-

Workup (Solvent Removal): Remove the bulk of the dioxane under reduced pressure using a rotary evaporator.[12]

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 0.5 M H₂SO₄.[12]

-

Extraction: Extract the aqueous solution three times with EtOAc or MTBE.[12]

-

Washing and Drying: Combine the organic extracts and wash them with water until the washings are sulfate-free. Dry the organic layer over anhydrous Na₂SO₄.[12]

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The N-Cbz protected amino acid can then be purified by crystallization. Expected yields are typically in the range of 83-95%.[12]

General Protocol for Alcohol Protection

This protocol outlines the general steps for protecting a primary alcohol.

Materials:

-

Alcohol substrate (1.0 eq)

-

This compound (1.1-1.5 eq)

-

Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, DMAP)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the alcohol substrate in the chosen aprotic solvent.

-

Addition of Reagents: Add the base to the solution, followed by the portion-wise or dropwise addition of this compound.

-

Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically run at room temperature.

-

Workup (Quenching): Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[16]

-

Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent, dilute with a water-immiscible solvent like EtOAc. Separate the organic layer.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.[16]

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude benzyl carbonate product can be purified via flash column chromatography if necessary.[16]

References

- 1. Buy this compound | 31139-36-3 [smolecule.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dibenzyl Pyrocarbonate | C16H14O5 | CID 3649378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(31139-36-3)FT-IR [m.chemicalbook.com]

- 9. canbipharm.com [canbipharm.com]

- 10. Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. Protective Groups [organic-chemistry.org]

- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

The Enduring Guardian: An In-depth Technical Guide to Carbobenzyloxy (Cbz) Protection Chemistry

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz or Z) group stands as a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was the first successful N-terminal protecting group that allowed for controlled, stepwise peptide synthesis, revolutionizing the field.[1][2] Its enduring utility is a testament to its robust stability across a wide range of reaction conditions and the diverse, yet selective, methods available for its removal.[3] This technical guide provides a comprehensive overview of the core principles of Cbz protection chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy.

Core Principles of Cbz Protection

The primary function of the Cbz group is to temporarily mask the nucleophilicity of primary and secondary amines by converting them into significantly less reactive carbamates.[3] This protection is crucial to prevent undesired side reactions during subsequent synthetic transformations, such as peptide bond formation or reactions with other electrophiles.[3][4]

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[3][5] The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the protected product.[6]

Mechanism of Cbz Protection:

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group to form the Cbz-protected amine.[6]

Experimental Protocols for Cbz Protection

Several protocols exist for the Cbz protection of amines, with the choice of base and solvent depending on the substrate's properties.

Protocol 1: Cbz Protection using Sodium Bicarbonate [5]

-

Materials:

-

Amine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.05-1.5 equiv)[6]

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv)

-

Tetrahydrofuran (THF) and Water (2:1)

-

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture while stirring vigorously.[6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

-

Protocol 2: Cbz Protection of Amino Acids [6]

-

Materials:

-

Amino acid (1.0 equiv)

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

-

Dioxane (or other suitable organic solvent)

-

-

Procedure:

-

Dissolve the amino acid in 2 M NaOH solution at 0 °C.

-

In a separate flask, prepare a solution of benzyl chloroformate in dioxane.

-

Simultaneously add the benzyl chloroformate solution and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution, maintaining the pH between 9 and 10 and the temperature at 0 °C.[6]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

| Substrate Type | Reagent/Conditions | Yield (%) | Reference |

| General Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to RT | 90 | [5] |

| Amino Acids | Cbz-Cl, NaOH, Dioxane/H₂O, 0 °C to RT, pH 9-10 | 86-91 | [2] |

| Aliphatic/Aromatic Amines | Cbz-Cl, Dodecatungstophosphoric acid (cat.), CH₂Cl₂, RT | High | [7] |

| Aliphatic/Aromatic Amines | Cbz-Cl, H₂O, RT | High | [8] |

Table 1: Representative yields for Cbz-protection of amines under various conditions.

Cleavage of the Cbz Group: Deprotection Strategies

The selective removal of the Cbz group is a critical step in a synthetic sequence. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.[9] The primary methods for Cbz cleavage are catalytic hydrogenolysis, acidolysis, and nucleophilic cleavage.[3][9]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection, proceeding under neutral conditions with byproducts (toluene and carbon dioxide) that are easily removed.[3][10] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[9]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the oxidative addition of the Cbz group to the palladium surface, followed by hydrogenolysis to release toluene and a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine and carbon dioxide.[11]

Experimental Protocols for Catalytic Hydrogenolysis:

Protocol 3: Hydrogenolysis with Hydrogen Gas [9]

-

Materials:

-

Cbz-protected amine

-

10% Palladium on activated carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

Protocol 4: Transfer Hydrogenolysis with Ammonium Formate [9]

-

Materials:

-

Cbz-protected amine

-

10% Palladium on activated carbon (Pd/C)

-

Ammonium formate (HCOONH₄, 3-5 equiv)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and filter through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be further purified if necessary.

-

Acid-Catalyzed Cleavage (Acidolysis)

Strong acidic conditions can also be employed to remove the Cbz group, particularly for substrates that are incompatible with catalytic hydrogenation (e.g., containing sulfur).[3] Hydrogen bromide in acetic acid (HBr/AcOH) is a common reagent for this purpose.[9]

Experimental Protocol 5: Deprotection with HBr in Acetic Acid [9]

-

Materials:

-

Cbz-protected amine

-

33% Hydrogen bromide in acetic acid (HBr/AcOH, 2-5 equiv)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected amine in a minimal amount of glacial acetic acid if necessary.

-

Add a solution of 33% HBr in acetic acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

-

Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitated amine salt by filtration, wash with diethyl ether, and dry under vacuum.

-

Lewis Acid-Mediated Cleavage

A milder alternative to strong acids involves the use of Lewis acids. Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups, even in the presence of sensitive functionalities like nitro groups and double bonds.[12]

Experimental Protocol 6: Deprotection with AlCl₃ in HFIP [9][12]

-

Materials:

-

Cbz-protected amine (1.0 equiv)

-

Aluminum chloride (AlCl₃, 1.5-3 equiv)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

-

Procedure:

-

Dissolve the Cbz-protected amine in HFIP.

-

Add aluminum chloride portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Nucleophilic Cleavage

For substrates sensitive to both reductive and acidic conditions, nucleophilic cleavage offers a valuable alternative.[9] 2-Mercaptoethanol in the presence of a base can be used for this purpose.[13]

Experimental Protocol 7: Deprotection with 2-Mercaptoethanol [9][13]

-

Materials:

-

Cbz-protected amine

-

2-Mercaptoethanol (2 equiv)

-

Potassium phosphate (K₃PO₄)

-

N,N-Dimethylacetamide (DMAc)

-

-

Procedure:

-

To a solution of the Cbz-protected amine in DMAc, add potassium phosphate.

-

Add 2-mercaptoethanol.

-

Heat the reaction mixture to 75 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

| Deprotection Method | Reagent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH | Room Temp | 2-16 | >95 | [14] |

| Transfer Hydrogenolysis | HCOONH₄, 10% Pd/C, MeOH or EtOH | Reflux | 0.5-2 | High | [9] |

| Acidolysis | 33% HBr/AcOH | Room Temp | 1-4 | Variable | [9] |

| Lewis Acid Cleavage | AlCl₃, HFIP | Room Temp | 0.5-16 | High | [9][12] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc | 75 | 1-4 | High | [9][13] |

Table 2: Comparison of common Cbz deprotection methods.

Orthogonality and Strategic Application

A key advantage of the Cbz group is its orthogonality to other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][15][16] This orthogonality is fundamental in complex, multi-step syntheses, allowing for the selective deprotection of one amine in the presence of others.[17]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group, and the Boc group is stable to the neutral conditions of catalytic hydrogenolysis.[15]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to cleave the Fmoc group, and the Fmoc group is stable to catalytic hydrogenolysis and acidic conditions used for Cbz removal.[5]

Conclusion

The carbobenzyloxy protecting group remains an indispensable tool in modern organic synthesis. Its ease of introduction, stability, and the variety of available deprotection methods make it a versatile choice for the protection of amines in a wide range of applications, from academic research to industrial drug development. A thorough understanding of the reaction mechanisms, experimental protocols, and the principles of orthogonality is essential for its effective and strategic implementation in the synthesis of complex molecules.

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ijacskros.com [ijacskros.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzyl Chloroformate [commonorganicchemistry.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. people.uniurb.it [people.uniurb.it]

An In-Depth Technical Guide to the Key Chemical Reactions of Dibenzyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl dicarbonate (Cbz₂O), a key reagent in organic synthesis, serves as a cornerstone for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group, particularly for amines. This guide provides a comprehensive technical overview of the principal chemical reactions involving this compound, with a focus on its application in the protection of amines and alcohols, methods for its synthesis, and the mechanisms of deprotection. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this versatile reagent.

Introduction

This compound, also known as dibenzyl pyrocarbonate, is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group. The Cbz group is valued for its stability under a range of reaction conditions and its facile removal, making it an indispensable tool in multi-step organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] This guide will delve into the key chemical transformations of this compound, providing a detailed examination of its reactivity, applications, and the practical aspects of its use in the laboratory.

Synthesis of this compound

The most common and sustainable method for the synthesis of this compound is through the transesterification of a dialkyl carbonate, such as dimethyl carbonate (DMC), with benzyl alcohol.[1] This approach avoids the use of hazardous reagents like phosgene.

Transesterification of Dimethyl Carbonate with Benzyl Alcohol

This reaction is typically catalyzed by a base and driven to completion by the removal of the more volatile alcohol byproduct.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound via Transesterification

-

Materials:

-

Dimethyl carbonate (DMC)

-

Benzyl alcohol

-

Catalyst (e.g., CsF/α-Al₂O₃ or a phosphonium salt)[1]

-

Inert solvent (e.g., toluene, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing methanol azeotropically), combine dimethyl carbonate (1.0 equivalent) and an excess of benzyl alcohol (e.g., 5-10 equivalents).[1]

-

Add the catalyst (e.g., 1 mol% relative to DMC).[1]

-

Heat the reaction mixture to a temperature that allows for the removal of methanol (typically 90-120 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR) until the desired conversion is achieved.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst can be removed by filtration.

-

Excess benzyl alcohol can be removed by vacuum distillation.

-

The crude this compound can be purified by further vacuum distillation or chromatography.

-

Quantitative Data: Synthesis of this compound

| Catalyst | DMC:BnOH Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CsF/α-Al₂O₃ | 1:10 | 90 | 6 | ~70 | [1] |

| [P₈,₈,₈,₁][H₃COCO₂] | 1:10 | 90 | 6 | ~65 | [1] |

Protection of Amines (N-Cbz Protection)

The primary application of this compound is the protection of primary and secondary amines as their Cbz-carbamates. This reaction is highly efficient and proceeds under mild conditions.

Reaction Scheme:

General Workflow for N-Cbz Protection

The following diagram illustrates the general workflow for the protection of an amine using this compound.

Experimental Protocol: N-Cbz Protection of a Primary Amine

-

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.05-1.2 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

-

Tetrahydrofuran (THF) and Water (2:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Comparison with Benzyl Chloroformate

Benzyl chloroformate (Cbz-Cl) is another common reagent for Cbz protection. While effective, it is a lachrymator and more sensitive to moisture than this compound.

Quantitative Comparison: this compound vs. Benzyl Chloroformate

| Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |

| Benzylamine | This compound | NaHCO₃ | THF/H₂O | 3 h | 92 | [1] |

| Benzylamine | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | 2 h | 95 | [1] |

| Aniline | This compound | K₂CO₃ | DMF | 5 h | 88 | [1] |

| Aniline | Benzyl Chloroformate | Pyridine | CH₂Cl₂ | 1 h | 91 | [1] |

| Glycine | This compound | Na₂CO₃ | Dioxane/H₂O | 4 h | 85 | [1] |

| Glycine | Benzyl Chloroformate | Na₂CO₃ | Dioxane/H₂O | 2.5 h | 89 | [1] |

Protection of Alcohols (O-Cbz Protection)

This compound can also be used to protect alcohols as benzyl carbonates, although this application is less common than amine protection. Primary alcohols react more readily than secondary alcohols.[1]

Reaction Scheme:

Experimental Protocol: O-Cbz Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 equivalent)

-

This compound (1.1 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the primary alcohol and DMAP in DCM.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data: O-Cbz Protection of Alcohols

| Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | DMAP | CH₂Cl₂ | 18 | 90 | [1] |

| 1-Hexanol | DMAP | CH₂Cl₂ | 24 | 85 | [1] |

| Cyclohexanol | DMAP | CH₂Cl₂ | 48 | 65 | [1] |

Deprotection of the Cbz Group